![molecular formula C16H14N4O4 B2419317 1-{[(dimethylamino)carbonyl]oxy}-6-nitro-2-phenyl-1H-1,3-benzimidazole CAS No. 860609-03-6](/img/structure/B2419317.png)
1-{[(dimethylamino)carbonyl]oxy}-6-nitro-2-phenyl-1H-1,3-benzimidazole
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Overview
Description
“1-{[(dimethylamino)carbonyl]oxy}-6-nitro-2-phenyl-1H-1,3-benzimidazole” is a compound that contains a benzimidazole core . Benzimidazole is a heterocyclic organic compound that is extensively used in therapeutic applications such as anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic . It is also a core structure of many commercially available drugs .
Synthesis Analysis
Benzimidazole compounds can be synthesized by reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent . The structure of the synthesized compounds can be identified by FTIR, NMR, and HRMS .Molecular Structure Analysis
The benzimidazole moiety is a five-membered heterocyclic structure that contains three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole .Chemical Reactions Analysis
Benzimidazole compounds show a broad range of chemical and biological properties due to their heterocyclic structure . They are amphoteric in nature, showing both acidic and basic properties . They are highly soluble in water and other polar solvents .Physical And Chemical Properties Analysis
Benzimidazole is a white or colorless solid . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Scientific Research Applications
Antimicrobial Activity
Benzimidazole derivatives have been reported to possess antimicrobial properties . They can act as potent inhibitors of various enzymes involved in a wide range of therapeutic uses .
Anticancer Activity
Benzimidazole and its derivatives have shown promising results in anticancer studies . They have been used in the development of new drugs due to their broad range of chemical and biological properties .
Antiviral and Anti-HIV Activity
Compounds containing the benzimidazole moiety have been used in the development of antiviral and anti-HIV drugs . They have shown significant biological activity and increased bioavailability .
Antidiabetic Activity
Benzimidazole derivatives have been explored for their antidiabetic properties . They have been used in the development of drugs for the treatment of diabetes .
Anti-inflammatory and Analgesic Activity
Benzimidazole compounds have been reported to possess anti-inflammatory and analgesic properties . They have been used in the development of drugs for the treatment of inflammation and pain .
Antihypertensive Activity
Benzimidazole derivatives have been explored for their antihypertensive properties . They have been used in the development of drugs for the treatment of hypertension .
Use in Material Science
Benzimidazole derivatives have been used in the development of high thermostable materials for flexible display substrates . They have shown high glass transition temperature and low coefficient of thermal expansion .
Antiparasitic Activity
Benzimidazole compounds have been reported to possess antiparasitic properties . They have been used in the development of drugs for the treatment of parasitic infections .
Mechanism of Action
Target of Action
The primary targets of this compound are yet to be fully identified. It is known that benzimidazole derivatives have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
It is known that benzimidazole derivatives interact with their targets in a variety of ways, often resulting in changes to the target’s function . The compound’s interaction with its targets is likely influenced by its chemical structure, including the presence of the dimethylamino carbonyl oxy group and the nitro group on the benzimidazole ring.
Biochemical Pathways
Given the broad range of biological activities associated with benzimidazole derivatives, it is likely that this compound affects multiple pathways .
Result of Action
Given the broad range of biological activities associated with benzimidazole derivatives, it is likely that this compound has multiple effects at the molecular and cellular level .
Future Directions
Benzimidazole and its derivatives have been intensively studied for their potential as new generation anticancer agents . The bioactivities of these compounds can be further improved by changing their functional groups on the core structure . This is a popular method to promote new drugs to treat cancer .
properties
IUPAC Name |
(6-nitro-2-phenylbenzimidazol-1-yl) N,N-dimethylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O4/c1-18(2)16(21)24-19-14-10-12(20(22)23)8-9-13(14)17-15(19)11-6-4-3-5-7-11/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWMPRXPVHMTRIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)ON1C2=C(C=CC(=C2)[N+](=O)[O-])N=C1C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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